molecular formula C6H4ClN3O2S B2359739 p-Chlorobenzene-sulphonyl azide CAS No. 4547-68-6

p-Chlorobenzene-sulphonyl azide

Cat. No.: B2359739
CAS No.: 4547-68-6
M. Wt: 217.63
InChI Key: WQBQDHDUGLLGHT-UHFFFAOYSA-N
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Description

p-Chlorobenzene-sulphonyl azide: is an organic compound with the molecular formula C₆H₄ClN₃O₂S. It is a derivative of benzene, where a chlorine atom is substituted at the para position, and a sulphonyl azide group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

Mechanism of Action

Target of Action

p-Chlorobenzene-sulphonyl azide is a chemical compound that is primarily used in the synthesis of sulfonyl chlorides and sulfonamides . Its primary targets are S-arylthioacetates, which are selectively converted into different products under varying light conditions .

Mode of Action

The compound interacts with its targets through a process called photocatalysis . Photocatalysis is a reaction that uses light to activate a specific reaction pathway . In the case of this compound, the compound is used with a type of carbon nitride called potassium poly(heptazine imide) (K-PHI) to selectively generate three different products from S-arylthioacetates . The products generated depend on the color of the incident light .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of sulfonyl chlorides and sulfonamides . The compound, when used with K-PHI, can produce arylchlorides under UV/purple light, sulfonyl chlorides with blue/white light, and diaryldisulfides at green to red light . This chromoselective conversion of thioacetates is enabled by a combination of factors, including the negatively charged polyanion, highly positive potential of the valence band, presence of intraband states, ability to sensitize singlet oxygen, and multi-electron transfer .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in the synthesis of sulfonyl chlorides and sulfonamides . The compound’s interaction with S-arylthioacetates leads to the selective production of different products, which can then be used in various chemical reactions .

Action Environment

The action of this compound is influenced by environmental factors such as light . The color of the incident light determines the specific reaction pathway that is activated, leading to the production of different products . Therefore, the compound’s action, efficacy, and stability can be controlled by manipulating the color of the light used in the reaction .

Future Directions

The use of organic azides, including p-Chlorobenzene-sulphonyl azide, in material sciences is a promising area of research. Their propensity to release nitrogen by thermal activation or photolysis makes them interesting as highly energetic materials. They also produce highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . Moreover, the problem of chlorobenzene pollution in soil and groundwater has received increasing attention due to the high toxicity, persistence, and bioaccumulation of chlorobenzenes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of p-chlorobenzene-sulphonyl azide often follows the sulfonyl chloride route due to its efficiency and scalability. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Comparison with Similar Compounds

    p-Toluenesulfonyl Azide: Similar in structure but with a methyl group instead of a chlorine atom.

    Benzenesulfonyl Azide: Lacks the chlorine substituent on the benzene ring.

    Methanesulfonyl Azide: Contains a methyl group instead of a benzene ring.

Uniqueness: p-Chlorobenzene-sulphonyl azide is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. The chlorine substituent can also affect the compound’s solubility and stability compared to other sulfonyl azides .

Properties

IUPAC Name

4-chloro-N-diazobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O2S/c7-5-1-3-6(4-2-5)13(11,12)10-9-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBQDHDUGLLGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chlorobenzenesulfonyl chloride (5.28 g) in tetrahydrofuran (25 mL) was added a solution of sodium azide (1.79 g) in water (12.5 mL) and the mixture was stirred at room temperature overnight. To the reaction mixture was added water and the mixture was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo to give 4-chlorobenzenesulfonyl azide (4.27 g, yield: 78%) as a colorless liquid.
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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